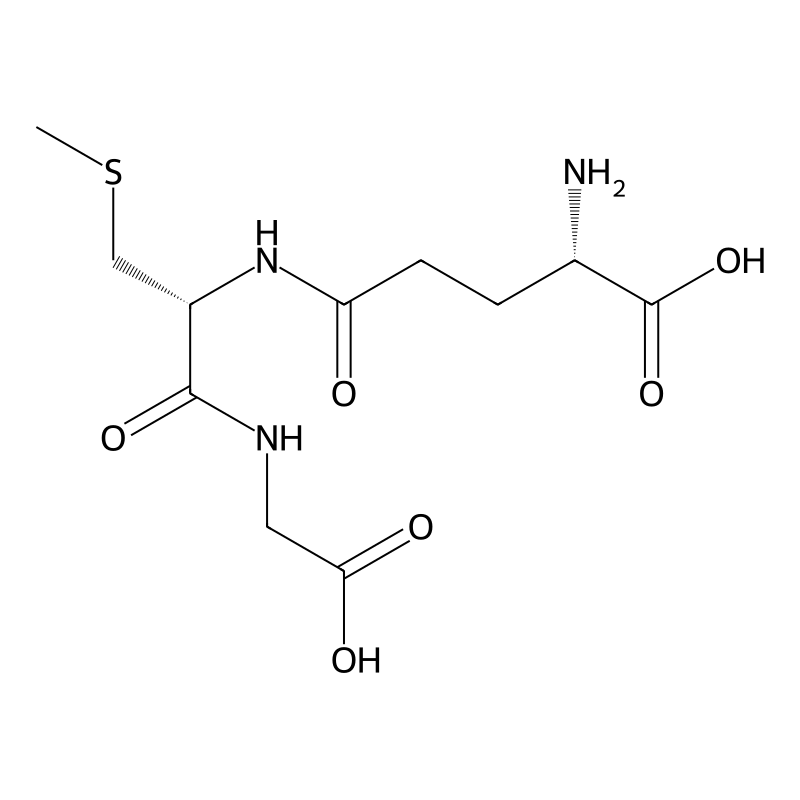

S-Methylglutathione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Photochemistry

Summary of Application: S-Methylglutathione has been used in studies investigating the mechanism of one-electron oxidation of S-alkylglutathiones.

Methods of Application: The study used laser flash photolysis and high-resolution mass spectrometry to investigate the mechanism of one-electron oxidation of two S-alkylglutathiones using 3-carboxybenzophenone (3CB) as a photosensitizer.

Results: The study found an unexpected reaction pathway of the α-aminoalkyl radical cation (αN +) derived from the oxidation of S-alkylglutathiones.

Biochemistry

Summary of Application: S-Methylglutathione is considered a biologically relevant peptide. For instance, S-Methylglutathione was found in yeasts, brain tissues, and Escherichia coli.

Methods of Application: This information is based on various studies that have identified the presence of S-Methylglutathione in different organisms and have investigated its synthesis.

Results: In plants and animals, S-Methylglutathione was found to be a metabolic product when various methylated drugs and pesticides were present.

Pharmacology

Summary of Application: S-Methylglutathione has been found to be a metabolic product when various methylated drugs and pesticides are present.

Cancer Therapy

Analytical Chemistry

Summary of Application: S-Methylglutathione has been used in the development of a new High-Performance Liquid Chromatography (HPLC) assay for the enzymatic formation of S-Methylglutathione.

Methods of Application: The glutathione conjugate was derivatized with 9-fluorenylmethyl chloroformate, followed by reverse-phase HPLC with gradient elution and fluorescence detection.

Results: The limit of detection was as low as about 39 pmol MeSG on-column.

Cell Biology

Summary of Application: S-Methylglutathione is considered a biologically relevant peptide. For instance, S-Methylglutathione was found in yeasts, brain tissues, and Escherichia coli.

S-Methylglutathione is a sulfur-containing compound that is an S-substituted derivative of glutathione, where the thiol hydrogen is replaced by a methyl group. Its chemical formula is , and it has a molecular weight of approximately 321.35 g/mol. This compound is known for its role in various biochemical processes, particularly in detoxification and antioxidant defense mechanisms within biological systems .

- The mechanism of action of SMG within biological systems is not fully elucidated.

- Some studies suggest it might influence cellular detoxification pathways due to its interaction with glyoxalase 1, an enzyme involved in metabolizing glyoxal, a potentially harmful byproduct of cellular processes [].

- More research is needed to understand its specific role and potential applications.

- There is currently limited information on the safety profile of SMG.

- As research progresses, data on its potential toxicity, flammability, and reactivity will become available.

S-Methylglutathione exhibits significant biological activity, particularly in cellular detoxification processes. As a derivative of glutathione, it plays a crucial role in conjugating with harmful substances, facilitating their excretion from the body. Additionally, it acts as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. Its involvement in various enzymatic reactions highlights its importance in metabolic pathways related to sulfur metabolism and redox balance .

S-Methylglutathione can be synthesized through several methods. One common approach involves the reaction of glutathione with methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions. This reaction replaces the thiol hydrogen with a methyl group, yielding S-Methylglutathione as the product. Another method includes enzymatic synthesis using specific methyltransferases that catalyze the transfer of a methyl group to glutathione .

S-Methylglutathione has various applications in both research and clinical settings:

- Antioxidant Supplement: It is used as a dietary supplement to enhance antioxidant defenses.

- Detoxification Agent: Its role in conjugating with toxic substances makes it valuable in detoxification therapies.

- Pharmaceutical Research: Investigated for its potential protective effects against chemotherapy-induced toxicity.

- Biochemical Studies: Utilized in studies exploring sulfur metabolism and redox biology .

Research has demonstrated that S-Methylglutathione interacts with several biological targets and compounds. Notably, it has been studied for its interactions with glutathione S-transferases, which are enzymes involved in detoxification processes. These interactions can influence drug metabolism and efficacy, particularly concerning chemotherapeutic agents like cisplatin . Furthermore, S-Methylglutathione's ability to modulate oxidative stress responses makes it a subject of interest in studies related to aging and chronic diseases .

S-Methylglutathione shares similarities with other sulfur-containing compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Glutathione | Tripeptide | Natural antioxidant; critical for detoxification |

| N-Acetylcysteine | Amino acid derivative | Precursor to glutathione; used for respiratory health |

| S-Glutathione | Glutathione derivative | Similar structure but without methyl substitution |

| Cysteine | Amino acid | Precursor to glutathione; involved in protein synthesis |

Uniqueness of S-Methylglutathione: The primary distinction of S-Methylglutathione lies in its methylation at the thiol group, which enhances its stability and alters its reactivity compared to other similar compounds. This modification allows it to effectively participate in detoxification while providing antioxidant benefits more efficiently than non-methylated counterparts .

S-Methylglutathione demonstrates excellent aqueous solubility, with reported values of 35.71 milligrams per milliliter, equivalent to 111.12 millimolar concentration at room temperature [1]. This high solubility is attributed to the presence of multiple polar functional groups, including carboxyl, amino, and amide functionalities within the tripeptide structure [2]. The compound exists as a white to off-white crystalline solid at room temperature, maintaining its structural integrity under standard storage conditions [1] [3].

The pH-dependent behavior of S-Methylglutathione exhibits significant variations across different hydrogen ion concentrations. The predicted acid dissociation constant (pKa) value of 2.21±0.10 indicates that the compound undergoes protonation-deprotonation equilibria that directly influence its molecular conformation and stability [1]. At physiological pH (7.4), S-Methylglutathione predominantly exists in its ionized forms, with the amino groups protonated and carboxyl groups deprotonated [4].

Studies on related glutathione compounds demonstrate that pH significantly affects degradation kinetics. Research indicates that degradation rates decrease with lower pH values, with optimal stability observed around pH 7.4 [5] [6]. The nonenzymatic degradation mechanism involves initial cleavage of the gamma-glutamyl-cysteine bond, followed by oxidative processes that are highly pH-dependent [5]. Under acidic conditions (pH 6.2), the degradation half-life extends to approximately 34 days, while at physiological pH (7.4), complete degradation occurs within 24 days [5].

The molecular ionization state directly influences the compound's conformational preferences. Nuclear magnetic resonance studies reveal that S-Methylglutathione can adopt both extended and folded conformations, with the relative populations dependent on pH, ionic strength, and oxygen tension [7]. The cysteine β-methylene protons exhibit distinct chemical shifts at 2.95 parts per million (extended form) and 2.80 parts per million (folded form), serving as diagnostic markers for conformational analysis [7].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis provides definitive structural characterization of S-Methylglutathione in solution. Proton Nuclear Magnetic Resonance spectra reveal diagnostic chemical shifts for the cysteine β-methylene protons at 2.95 parts per million (extended conformation) and 2.80 parts per million (folded conformation) [7]. The S-methyl group exhibits characteristic resonances around 2.1 parts per million, consistent with thioether functionality [21].

Multi-center Nuclear Magnetic Resonance studies confirm the coexistence of both extended and closed conformational forms in aqueous solution, with relative populations dependent on experimental conditions [7]. Carbon-13 Nuclear Magnetic Resonance analysis demonstrates restricted motion of the carbon backbone, indicating intramolecular interactions between functional groups that influence molecular dynamics [22]. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Total Correlation Spectroscopy, establish through-bond connectivity patterns that confirm structural assignments [7].

Fourier Transform Infrared spectroscopic fingerprinting identifies characteristic vibrational modes for peptide and thioether functionalities. The amide I band appears around 1650 wavenumbers, while the amide II band occurs near 1550 wavenumbers, consistent with standard peptide bond characteristics [23]. The carbon-sulfur stretching vibration manifests in the 700-800 wavenumber region, confirming the thioether linkage [23]. Notably, the absence of sulfur-hydrogen stretching bands (typically 2550-2600 wavenumbers) confirms the methylated state of the sulfur atom.

Ultraviolet-Visible spectroscopic properties demonstrate maximum absorption around 260 nanometers, similar to the parent glutathione compound [24]. The absorption profile extends from 190 to 280 nanometers, with high absorbance at shorter wavelengths that rapidly decreases toward longer wavelengths [25]. This spectral behavior enables quantitative analysis using High Performance Liquid Chromatography with ultraviolet detection at appropriate wavelengths [26]. The chromophoric properties arise primarily from the peptide backbone and amino acid side chains rather than the modified sulfur center.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: García-García JD, Girard L, Hernández G, Saavedra E, Pardo JP, Rodríguez-Zavala JS, Encalada R, Reyes-Prieto A, Mendoza-Cózatl DG, Moreno-Sánchez R. Zn-bis-glutathionate is the best co-substrate of the monomeric phytochelatin synthase from the photosynthetic heavy metal-hyperaccumulator Euglena gracilis. Metallomics. 2014 Mar;6(3):604-16. doi: 10.1039/c3mt00313b. Epub 2014 Jan 24. PubMed PMID: 24464102.

3: Avlani VA, Ma W, Mun HC, Leach K, Delbridge L, Christopoulos A, Conigrave AD. Calcium-sensing receptor-dependent activation of CREB phosphorylation in HEK293 cells and human parathyroid cells. Am J Physiol Endocrinol Metab. 2013 May 15;304(10):E1097-104. doi: 10.1152/ajpendo.00054.2013. Epub 2013 Mar 26. PubMed PMID: 23531616.

4: Filipiak P, Hug GL, Bobrowski K, Pedzinski T, Kozubek H, Marciniak B. Sensitized photooxidation of s-methylglutathione in aqueous solution: intramolecular (S∴O) and (S∴N) bonded species. J Phys Chem B. 2013 Feb 28;117(8):2359-68. doi: 10.1021/jp312184e. Epub 2013 Feb 12. PubMed PMID: 23347005.

5: Grant CE, Gao M, DeGorter MK, Cole SP, Deeley RG. Structural determinants of substrate specificity differences between human multidrug resistance protein (MRP) 1 (ABCC1) and MRP3 (ABCC3). Drug Metab Dispos. 2008 Dec;36(12):2571-81. doi: 10.1124/dmd.108.022491. Epub 2008 Sep 5. PubMed PMID: 18775981.

6: Rothnie A, Conseil G, Lau AY, Deeley RG, Cole SP. Mechanistic differences between GSH transport by multidrug resistance protein 1 (MRP1/ABCC1) and GSH modulation of MRP1-mediated transport. Mol Pharmacol. 2008 Dec;74(6):1630-40. doi: 10.1124/mol.108.049080. Epub 2008 Sep 2. PubMed PMID: 18768387.

7: Wolpert BJ, Beauvoir MG, Wells EF, Hawdon JM. Plant vermicides of Haitian Vodou show in vitro activity against larval hookworm. J Parasitol. 2008 Oct;94(5):1155-60. doi: 10.1645/GE-1446.1. PubMed PMID: 18576795.

8: Bobrowski K, Hug GL, Pogocki D, Marciniak B, Schöneich C. Sulfur radical cation-peptide bond complex in the one-electron oxidation of S-methylglutathione. J Am Chem Soc. 2007 Jul 25;129(29):9236-45. Epub 2007 Jun 29. PubMed PMID: 17602483.

9: Yamane H, Tomonaga S, Suenaga R, Denbow DM, Furuse M. Intracerebroventricular injection of glutathione and its derivative induces sedative and hypnotic effects under an acute stress in neonatal chicks. Neurosci Lett. 2007 May 11;418(1):87-91. Epub 2007 Mar 3. PubMed PMID: 17368722.

10: Peklak-Scott C, Townsend AJ, Morrow CS. Dynamics of glutathione conjugation and conjugate efflux in detoxification of the carcinogen, 4-nitroquinoline 1-oxide: contributions of glutathione, glutathione S-transferase, and MRP1. Biochemistry. 2005 Mar 22;44(11):4426-33. PubMed PMID: 15766272.

11: Andújar-Sánchez M, Smith AW, Clemente-Jimenez JM, Rodriguez-Vico F, Las Heras-Vazquez FJ, Jara-Pérez V, Cámara-Artigas A. Crystallographic and thermodynamic analysis of the binding of S-octylglutathione to the Tyr 7 to Phe mutant of glutathione S-transferase from Schistosoma japonicum. Biochemistry. 2005 Feb 1;44(4):1174-83. PubMed PMID: 15667211.

12: Cailleret M, Amadou A, Andrieu-Abadie N, Nawrocki A, Adamy C, Ait-Mamar B, Rocaries F, Best-Belpomme M, Levade T, Pavoine C, Pecker F. N-acetylcysteine prevents the deleterious effect of tumor necrosis factor-(alpha) on calcium transients and contraction in adult rat cardiomyocytes. Circulation. 2004 Jan 27;109(3):406-11. Epub 2004 Jan 19. PubMed PMID: 14732751.

13: Rius M, Nies AT, Hummel-Eisenbeiss J, Jedlitschky G, Keppler D. Cotransport of reduced glutathione with bile salts by MRP4 (ABCC4) localized to the basolateral hepatocyte membrane. Hepatology. 2003 Aug;38(2):374-84. PubMed PMID: 12883481.

14: Lantum HB, Liebler DC, Board PG, Anders MW. Alkylation and inactivation of human glutathione transferase zeta (hGSTZ1-1) by maleylacetone and fumarylacetone. Chem Res Toxicol. 2002 May;15(5):707-16. PubMed PMID: 12018993.

15: Pessoa JC, Tomaz I, Kiss T, Kiss E, Buglyó P. The systems V(IV)O(2+)-glutathione and related ligands: a potentiometric and spectroscopic study. J Biol Inorg Chem. 2002 Mar;7(3):225-40. Epub 2001 Aug 30. PubMed PMID: 11935347.

16: Prabhu KS, Reddy PV, Gumpricht E, Hildenbrandt GR, Scholz RW, Sordillo LM, Reddy CC. Microsomal glutathione S-transferase A1-1 with glutathione peroxidase activity from sheep liver: molecular cloning, expression and characterization. Biochem J. 2001 Dec 1;360(Pt 2):345-54. PubMed PMID: 11716762; PubMed Central PMCID: PMC1222234.

17: Pettigrew NE, Brush EJ, Colman RF. 3-Methyleneoxindole: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry. 2001 Jun 26;40(25):7549-58. PubMed PMID: 11412109.

18: Melissis SC, Rigden DJ, Clonis YD. New family of glutathionyl-biomimetic ligands for affinity chromatography of glutathione-recognising enzymes. J Chromatogr A. 2001 May 11;917(1-2):29-42. PubMed PMID: 11403481.

19: Müller M, Voss M, Heise C, Schulz T, Bünger J, Hallier E. High-performance liquid chromatography/fluorescence detection of S-methylglutathione formed by glutathione-S-transferase T1 in vitro. Arch Toxicol. 2001 Feb;74(12):760-7. PubMed PMID: 11305778.

20: Hanai K. In situ potentiation of the glutathione-binding protein for the tentacle ball formation by a protease and efficient ingestion of prey in hydra. Comp Biochem Physiol A Mol Integr Physiol. 1998 Jan;119(1):333-9. PubMed PMID: 11253804.